molecular formula C24H27N3O4S B10805201 N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide

N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10805201
M. Wt: 453.6 g/mol
InChI Key: VQNILMNPESOFBO-UHFFFAOYSA-N
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Description

WAY-330507 is a chemical compound known for its potential applications in various scientific fields

Chemical Reactions Analysis

WAY-330507 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It may have applications in industrial processes, particularly in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of WAY-330507 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various cellular processes.

Comparison with Similar Compounds

WAY-330507 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-cyclopentyl-4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-15(2)16-7-9-18(10-8-16)27-32(30,31)19-11-12-22-20(13-19)23(28)21(14-25-22)24(29)26-17-5-3-4-6-17/h7-15,17,27H,3-6H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

VQNILMNPESOFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCC4

Origin of Product

United States

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